An In-depth Technical Guide to Di(1-adamantyl)-n-butylphosphine Hydriodide (cataCXium® AHI)
An In-depth Technical Guide to Di(1-adamantyl)-n-butylphosphine Hydriodide (cataCXium® AHI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Di(1-adamantyl)-n-butylphosphine Hydriodide, commercially known as cataCXium® AHI. As a stable phosphonium salt, it serves as a crucial precursor to the highly effective Di(1-adamantyl)-n-butylphosphine (cataCXium® A) ligand, a cornerstone in modern palladium-catalyzed cross-coupling chemistry. This document delves into the core chemical properties, synthesis, and mechanism of action that underpin its utility. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and a comparative analysis of its performance. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this catalyst system in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Introduction: The Need for Robust Catalytic Systems
In the landscape of pharmaceutical and fine chemical synthesis, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a fundamental pursuit. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose.[1] The efficacy of these transformations is critically dependent on the ancillary ligand bound to the palladium center.[2] An ideal ligand must not only stabilize the metal but also actively promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2]
Di(1-adamantyl)-n-butylphosphine, also known as cataCXium® A, has emerged as a premier ligand that fulfills these requirements.[3] Its defining features are its significant steric bulk, derived from the two adamantyl groups, and its high electron-donating character.[3] However, the free phosphine is sensitive to air, complicating its handling and storage.[4] To address this, Di(1-adamantyl)-n-butylphosphine Hydriodide (cataCXium® AHI) was developed. This phosphonium salt is an air-stable, crystalline solid that serves as a convenient and reliable precursor, generating the active phosphine ligand in situ under basic reaction conditions.[5][6] This guide will explore the properties and applications of this invaluable catalytic tool.
Physicochemical Properties and Characterization
Di(1-adamantyl)-n-butylphosphine Hydriodide is a white solid that is significantly more stable to air and moisture than its free phosphine counterpart, facilitating easier storage and handling in a laboratory setting.[5][7]
Core Compound Specifications
A summary of the key identification and physical properties is provided below.
| Property | Value | Source(s) |
| Chemical Name | Di(1-adamantyl)-n-butylphosphine Hydriodide | [8] |
| Synonyms | n-Butyl-di-(1-adamantyl)phosphonium iodide, cataCXium® AHI | [2][9] |
| CAS Number | 714951-87-8 | [8] |
| Molecular Formula | C₂₄H₄₀IP | [8] |
| Molecular Weight | 486.45 g/mol | [8] |
| Appearance | White to off-white solid/powder | [7][10] |
| Storage | Store in a dark, inert atmosphere, preferably in a freezer under -20°C. | [11] |
Spectroscopic Data (for the active ligand, cataCXium® A)
The hydriodide salt is a precursor that generates the active ligand, Di(1-adamantyl)-n-butylphosphine, under basic reaction conditions. Therefore, the characterization data for the active ligand is of primary importance for reaction monitoring and analysis.
| Data Type | Key Features | Source(s) |
| ³¹P NMR (C₆D₆) | δ: 24.9 ppm | [4][12] |
| ¹H NMR (250 MHz, C₆D₆) | δ = 0.96 (t, 3H, J=7.3 Hz, CH₃), 1.35-2.03 (m, 36H, adamantyl-30H, butyl-6H) | [4] |
| ¹³C NMR (62 MHz, C₆D₆) | δ = 41.3 (d, ²JC,P=11.3 Hz), 37.4, 36.1 (d, ¹JC,P=23.5 Hz), 33.9 (d, ¹JC,P=26.2 Hz), 29.1 (d, ³JC,P=7.6 Hz), 24.9 (d, ²JC,P=13.1 Hz), 17.1 (d, ³JC,P=21.6 Hz), 14.3 | [4] |
| Mass Spec (EI, 70 eV) | m/z (%) = 358 (M⁺, 60), 135 (Ad⁺, 100) | [4] |
| Melting Point | 100-110 °C | [4][12] |
Synthesis and Handling
The synthesis of the active phosphine and its subsequent conversion to the stable hydriodide salt are critical processes for ensuring high purity and reactivity.
Synthesis Pathway
The hydriodide salt is typically formed by treating the free phosphine, Di(1-adamantyl)-n-butylphosphine (cataCXium® A), with hydroiodic acid. The free phosphine itself can be synthesized via multiple routes, with a common method involving the reaction of di(1-adamantyl)phosphine with an n-butylating agent like n-butyllithium followed by quenching with 1-bromobutane.[4] A more direct method to generate the free phosphine involves the deprotonation of its phosphonium salt precursor.[12]
Caption: Synthesis of cataCXium® AHI from di(1-adamantyl)phosphine.
Laboratory Handling and Storage
As a phosphonium salt, cataCXium® AHI exhibits enhanced stability over the free phosphine. However, best practices dictate adherence to the following protocols:
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11] For long-term stability, refrigeration or freezing is recommended.[11]
-
Handling: While less sensitive than the free phosphine, handling should still be performed in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8]
Mechanism of Action in Catalysis
The exceptional performance of the cataCXium® A ligand, generated from its hydriodide precursor, is a direct consequence of its unique steric and electronic properties. These features favorably influence the key steps in the palladium-catalyzed cross-coupling cycle.
The Role of Steric Bulk
The two cage-like adamantyl groups create a sterically demanding environment around the phosphorus atom. This has several crucial effects:
-
Promotes Monoligation: The immense bulk favors the formation of a highly reactive, 12-electron monoligated Pd(0) species, L-Pd(0), which is often the active catalyst.[13] This coordinatively unsaturated species is more susceptible to oxidative addition.
-
Facilitates Reductive Elimination: The steric clash between the adamantyl groups and the coupling partners in the Pd(II) intermediate destabilizes this complex, thereby accelerating the final, product-forming reductive elimination step.[2] This is often the rate-limiting step, especially in challenging couplings.
The Role of Electronic Properties
The phosphorus atom in cataCXium® A is bonded to three alkyl groups (two adamantyl, one n-butyl), making it a trialkylphosphine. This structure imparts high electron density to the phosphorus atom.
-
Enhances Oxidative Addition: As a strong σ-donating ligand, it increases the electron density on the palladium center.[2] This makes the metal more nucleophilic and accelerates the rate of oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, a critical activation step in the catalytic cycle.[2]
Caption: Role of cataCXium® A in the Pd-catalyzed cross-coupling cycle.
Applications in Key Cross-Coupling Reactions
Di(1-adamantyl)-n-butylphosphine hydriodide is a versatile ligand precursor suitable for a range of palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[10]
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds between aryl or vinyl halides and boronic acids. The use of cataCXium® AHI as the precursor allows for the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides, often with low catalyst loadings.[3]
Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a representative example based on established procedures for bulky phosphine ligands.[14][15]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), Di(1-adamantyl)-n-butylphosphine hydriodide (9.7 mg, 0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 318 mg, 1.5 mmol).
-
Reagent Addition: Seal the tube, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times). Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Solvent and Initiation: Add 2 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling amines with aryl halides. The high activity of the cataCXium® A ligand enables the amination of less reactive aryl chlorides and can be applied to a wide range of primary and secondary amines.[1][3]
Exemplary Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a representative example based on established procedures.[4][14]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 1.1 mg, 0.005 mmol, 0.5 mol%), Di(1-adamantyl)-n-butylphosphine hydriodide (4.9 mg, 0.01 mmol, 1 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol) to an oven-dried reaction vial.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent and Initiation: Add 2 mL of anhydrous dioxane or toluene.
-
Reaction: Seal the vial and stir the mixture at 80-110 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel, eluting with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by chromatography or crystallization.
Performance and Comparative Analysis
A key aspect of catalyst selection is understanding its performance relative to other established systems. The cataCXium® A ligand, generated from its hydriodide salt, has been shown to be highly competitive with, and often superior to, other classes of bulky phosphine ligands, such as the Buchwald-type biaryl phosphines.[5]
Comparative Performance in Suzuki-Miyaura Coupling of 4-Chlorotoluene
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) | Source(s) |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | >99 | [3][14] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | High | [16] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | High | [16] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-AmOH | 110 | High | [17] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | Good-High | [17] |
Note: This table is a qualitative comparison compiled from various sources. Direct quantitative comparison requires identical reaction conditions, which may vary between studies. "High" and "Good-High" are used to reflect the ligand's reported efficacy for similar challenging substrates.
The data indicates that cataCXium® A is among the elite class of ligands capable of activating challenging aryl chloride substrates, providing yields comparable to the most effective Buchwald ligands. Its advantages often lie in its simple, non-biaryl structure and the stability of its phosphonium salt precursor.
Conclusion
Di(1-adamantyl)-n-butylphosphine hydriodide (cataCXium® AHI) represents a significant advancement in the practical application of high-performance phosphine ligands. By providing an air-stable, easy-to-handle solid precursor, it allows researchers to harness the full catalytic potential of the sterically bulky and electron-rich cataCXium® A ligand without the challenges associated with handling pyrophoric or air-sensitive reagents. Its demonstrated efficacy in crucial C-C and C-N bond-forming reactions makes it an indispensable tool for organic synthesis, particularly in the complex, multi-step sequences required in drug discovery and development. The rational design of this precursor—balancing stability with high in situ activity—serves as a paradigm for the development of next-generation catalyst systems.
References
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DSpace@MIT. (n.d.). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. Retrieved from [Link]
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LookChem. (n.d.). Synthesis and Application of Butyldi-1-adamantylphosphine. Retrieved from [Link]
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LookChem. (n.d.). Cas 714951-87-8,Di(1-adamantyl)-n-butylphosphine hydriodide. Retrieved from [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Protheragen. (n.d.). Di(1-adamantyl)-n-butylphosphine hydriodide. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
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